molecular formula C15H22N4O3S2 B2473415 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034355-92-3

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2473415
CAS No.: 2034355-92-3
M. Wt: 370.49
InChI Key: KLNQRNUBNRNTMP-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C15H22N4O3S2 and its molecular weight is 370.49. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

A study by Chkirate et al. (2019) focuses on the synthesis and characterization of pyrazole-acetamide derivatives, which were used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their solid-state structures and supramolecular architectures. Importantly, the study evaluated the antioxidant activity of the ligands and their complexes, showing significant activity which suggests potential applications in mitigating oxidative stress-related conditions Chkirate et al., 2019.

Antimicrobial Evaluation

Azab, Youssef, and El-Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to utilize these compounds as antibacterial agents. The study's findings indicate high antibacterial activities for several synthesized compounds, suggesting their potential application in developing new antibacterial drugs Azab et al., 2013.

Anticancer Potential

A series of novel sulfonamide derivatives were synthesized and evaluated for their cytotoxic activity by Ghorab et al. (2015). The study highlighted compound 17, which exhibited potent activity against breast cancer cell lines, suggesting the potential of these derivatives in anticancer therapies Ghorab et al., 2015.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S2/c1-11-15(13-6-5-9-23-13)12(2)19(17-11)8-7-16-14(20)10-18(3)24(4,21)22/h5-6,9H,7-8,10H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNQRNUBNRNTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CN(C)S(=O)(=O)C)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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